molecular formula C11H14FN B2776892 2-(3-Fluorophenyl)-2-methylpyrrolidine CAS No. 1196552-02-9

2-(3-Fluorophenyl)-2-methylpyrrolidine

Cat. No.: B2776892
CAS No.: 1196552-02-9
M. Wt: 179.238
InChI Key: JJKMTCQWFYVUEY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, MS) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It may also involve studying the compound’s chemical behavior .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

2-(3-Fluorophenyl)-2-methylpyrrolidine and its derivatives are significant in medicinal chemistry, serving as key synthons or intermediates for various pharmacologically active compounds. For instance, fluoropyrrolidine derivatives have been identified as potent dipeptidyl peptidase IV inhibitors, highlighting their relevance in diabetes management. The methodology involving stereospecific double fluorination has facilitated the reduction of synthetic steps for preparing these derivatives, underscoring their utility in efficient drug synthesis (Singh & Umemoto, 2011).

Drug Discovery and Development

The conformationally restricted analogues of 2-phenylpyrroles, including those incorporating the 2-(3-fluorophenyl) motif, have been synthesized as potential antipsychotics, showing promising activity profiles. These compounds maintain dopamine antagonistic activity, essential for their antipsychotic effects, demonstrating the structural versatility and potential of fluorophenyl-pyrrolidine derivatives in developing new therapeutic agents (van Wijngaarden et al., 1987).

Material Science and Catalysis

In material science, the structure-directing effect of benzylpyrrolidine and its fluorinated derivatives has been explored for synthesizing microporous materials. This research illustrates the critical role of fluorinated pyrrolidines in directing the synthesis of specific structures, with implications for catalysis and material design (Gómez-Hortigüela et al., 2004).

Organic Synthesis

In the realm of organic synthesis, fluorinated pyrrolidines serve as fluorinating agents or intermediates. For example, boron trifluoride etherate, in conjunction with hypervalent iodine(III) reagents, has been used for the intramolecular aminofluorination of homoallylic amines to yield 3-fluoropyrrolidines. This showcases the versatility of fluorinated pyrrolidine derivatives in synthesizing fluorinated organic compounds, which are of significant interest in pharmaceutical and agrochemical industries (Cui et al., 2014).

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound. It includes information on toxicity, flammability, environmental impact, etc .

Future Directions

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Properties

IUPAC Name

2-(3-fluorophenyl)-2-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(6-3-7-13-11)9-4-2-5-10(12)8-9/h2,4-5,8,13H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKMTCQWFYVUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole (6.1 g, 37.4 mmol) in 100 mL THF was cooled to −78° C., and boron trifluoride diethyl etherate (9.47 mL, 74.8 mmol) was added drop-wise over 5 minutes. The resulting cloudy reaction mixture was stirred at −78° C. for 40 minutes. MeLi (1.6 M in diethyl ether, 46.7 mL, 74.8 mmol) was added drop-wise over 10 minutes. The mixture was stirred at −78° C. for another 2 hours, then warmed up to ambient temperature overnight. For workup, water and EtOAc were added to the reaction mixture, and the aqueous layer was acidified with HCl solution. After separating and discarding the organic layer, the aqueous layer was basified with NaOH (6 N, aq.) to pH=12 and extracted twice with EtOAc. The combined organic extracts was dried over Na2SO4 and concentrated to get a mixture of the desired product (2-(3-fluorophenyl)-2-methylpyrrolidine) and starting material (4.3 g, 1.3:1 of the desired product:starting material, 37% yield). The crude product was used in the next step without any further purification.
Quantity
6.1 g
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reactant
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100 mL
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9.47 mL
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46.7 mL
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Synthesis routes and methods II

Procedure details

In step 8-2, 3-chloro-N-(1-(3-fluorophenyl)ethylidene)propan-1-amine (8-1) (4.7 g, 22 mmol) was added at −78° C. to a solution of lithium granules (0.8 g, 110 mmol) and 4,4′-di-tert-butylbiphenyl (0.6 g, 2.2 mmol) in THF (40 mL) cooled to −78° C. The resulting solution was stirred at −78° C. for 2 hours then quenched with water and the temperature was allowed to increase to 20° C. Solids were then removed by filtration, the mother liquor was reduced using a rotary evaporator and the resulting residue was reconstituted in ethyl acetate. The organic was washed with 1N HCl (3×25 mL) and the aqueous layer extracted with ethyl acetate. The aqueous layer was neutralized with 1N NaOH solution and extracted with ethyl acetate (3×100 mL). The organic layer was dried with sodium sulfate and the solvent removed to yield 2-(3-fluorophenyl)-2-methylpyrrolidine (8-2) as a light yellow oil. m/z=180.3 [M+1].
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4.7 g
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0.6 g
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40 mL
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